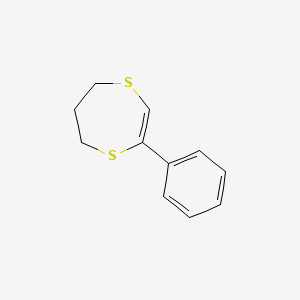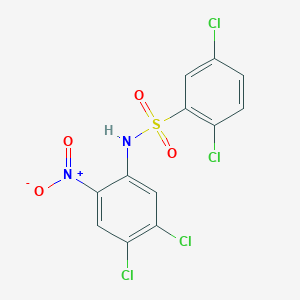
2,5-Dichloro-N-(4,5-dichloro-2-nitrophenyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-N-(4,5-dichloro-2-nitrophenyl)benzene-1-sulfonamide is a complex organic compound characterized by the presence of multiple chlorine and nitro groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-(4,5-dichloro-2-nitrophenyl)benzene-1-sulfonamide typically involves the nitration of 1,4-dichlorobenzene with mixed acid at controlled temperatures ranging from 35°C to 65°C. This process results in a high yield of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain precise temperature and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dichloro-N-(4,5-dichloro-2-nitrophenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions, where chlorine or nitro groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
2,5-Dichloro-N-(4,5-dichloro-2-nitrophenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-N-(4,5-dichloro-2-nitrophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s nitro and chloro groups play a crucial role in its reactivity and biological activity. These groups can interact with cellular components, leading to various biochemical effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4,5-Dichloro-2-nitroaniline
- 4,5-Dichloro-2-nitrobenzotrifluoride
- 1,2-Dichloro-4-methyl-5-nitrobenzene
- (2,3-Dichloro-6-nitrophenyl)methanamine
Uniqueness
Compared to these similar compounds, 2,5-Dichloro-N-(4,5-dichloro-2-nitrophenyl)benzene-1-sulfonamide stands out due to its unique combination of sulfonamide and nitro groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Propiedades
Número CAS |
61073-08-3 |
|---|---|
Fórmula molecular |
C12H6Cl4N2O4S |
Peso molecular |
416.1 g/mol |
Nombre IUPAC |
2,5-dichloro-N-(4,5-dichloro-2-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H6Cl4N2O4S/c13-6-1-2-7(14)12(3-6)23(21,22)17-10-4-8(15)9(16)5-11(10)18(19)20/h1-5,17H |
Clave InChI |
ZHRXYXAUGSWDKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


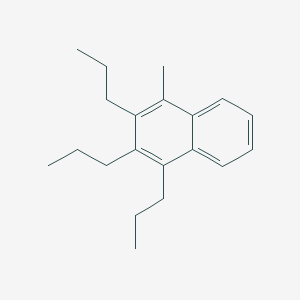
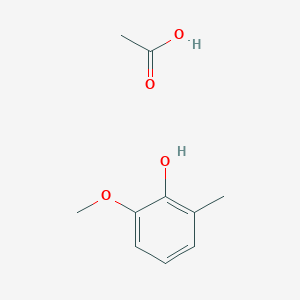
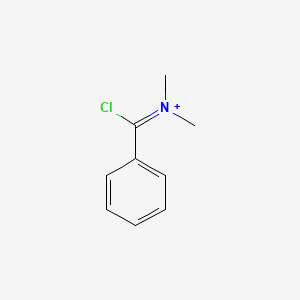
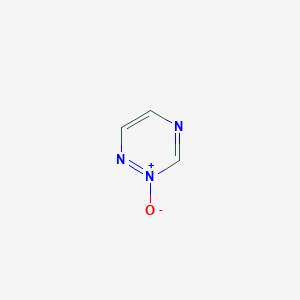

![N~2~-[(Benzyloxy)carbonyl]-N-[2-(dimethoxyphosphoryl)ethyl]-L-alaninamide](/img/structure/B14601353.png)

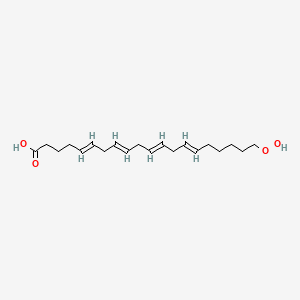
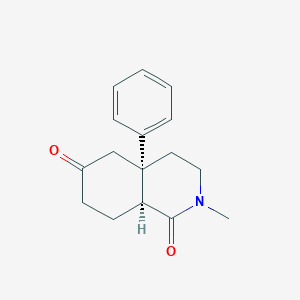
![Lithium, [1-(methylseleno)heptyl]-](/img/structure/B14601374.png)

